2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2-chloro-6-(trifluoromethyl)pyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-phenyl-4-iodo-6-(trifluoromethyl)pyrimidine.
Scientific Research Applications
2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-iodo-6-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group also imparts unique electronic and steric properties, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C5HClF3IN2 |
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Molecular Weight |
308.43 g/mol |
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H |
InChI Key |
IJBXOJBDGHKJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1I)Cl)C(F)(F)F |
Origin of Product |
United States |
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